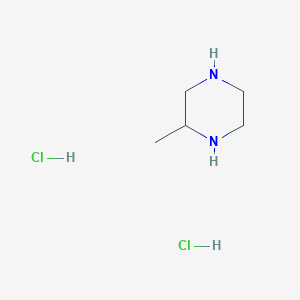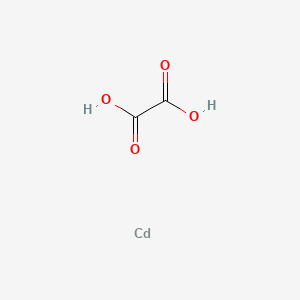
2,2',3,4,4',5,6-Heptachlorobiphenyl
Vue d'ensemble
Description
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated compounds (known as congeners). They have been widely used in various industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .
Méthodes De Préparation
The synthesis of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .
Industrial production methods for PCBs, including 2,2’,3,4,4’,5,6-Heptachlorobiphenyl, often involve batch or continuous processes where biphenyl is chlorinated in large reactors. The product is then purified through distillation or recrystallization to remove any unreacted biphenyl and lower chlorinated congeners .
Analyse Des Réactions Chimiques
2,2’,3,4,4’,5,6-Heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Major products formed from these reactions include hydroxylated biphenyls, lower chlorinated biphenyls, and substituted biphenyl derivatives .
Applications De Recherche Scientifique
2,2’,3,4,4’,5,6-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:
Environmental Studies: It is used as a reference compound in studies investigating the bioaccumulation and environmental fate of PCBs.
Toxicology: This compound is studied for its toxic effects on living organisms.
Analytical Chemistry: It serves as a standard in the development and validation of analytical methods for detecting and quantifying PCBs in environmental and biological samples.
Mécanisme D'action
The toxic effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1. This leads to the production of reactive oxygen species and other metabolites that can cause cellular damage and disrupt normal physiological processes .
Comparaison Avec Des Composés Similaires
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is one of many PCB congeners. Similar compounds include:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl (PCB 180): This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,3,4,4’,5’-Hexachlorobiphenyl (PCB 138): This compound has one less chlorine atom and is used in similar research applications.
2,2’,3,3’,4,4’-Hexachlorobiphenyl (PCB 128): Another closely related compound with different chlorine substitution patterns.
The uniqueness of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUXBQAKBLKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074235 | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-47-2 | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


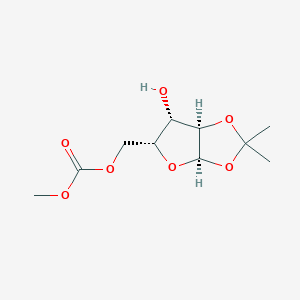

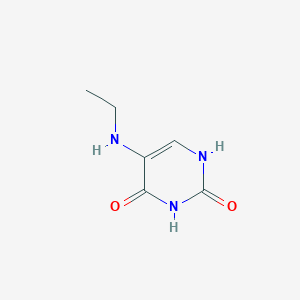


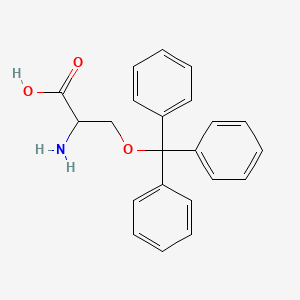

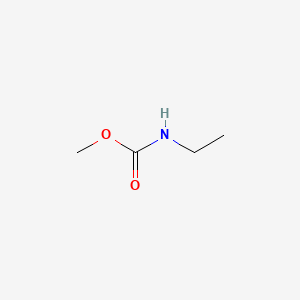

![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)


